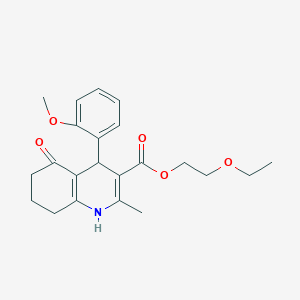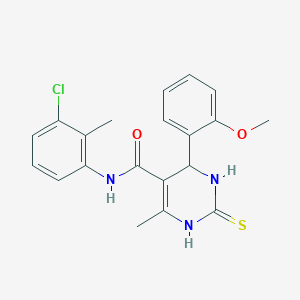![molecular formula C23H35N3O2 B5175097 [(3S,4S)-3-[(1-benzylpiperidin-4-yl)methyl-methylamino]-4-hydroxypyrrolidin-1-yl]-cyclobutylmethanone](/img/structure/B5175097.png)
[(3S,4S)-3-[(1-benzylpiperidin-4-yl)methyl-methylamino]-4-hydroxypyrrolidin-1-yl]-cyclobutylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3S,4S)-3-[(1-benzylpiperidin-4-yl)methyl-methylamino]-4-hydroxypyrrolidin-1-yl]-cyclobutylmethanone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring, a pyrrolidine ring, and a cyclobutylmethanone group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,4S)-3-[(1-benzylpiperidin-4-yl)methyl-methylamino]-4-hydroxypyrrolidin-1-yl]-cyclobutylmethanone involves multiple steps, starting from readily available starting materials. The key steps include the formation of the piperidine and pyrrolidine rings, followed by the introduction of the benzyl and cyclobutylmethanone groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
[(3S,4S)-3-[(1-benzylpiperidin-4-yl)methyl-methylamino]-4-hydroxypyrrolidin-1-yl]-cyclobutylmethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the cyclobutylmethanone can be reduced to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can yield an alcohol.
Aplicaciones Científicas De Investigación
[(3S,4S)-3-[(1-benzylpiperidin-4-yl)methyl-methylamino]-4-hydroxypyrrolidin-1-yl]-cyclobutylmethanone has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of complex organic molecules and as a building block for drug development.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of [(3S,4S)-3-[(1-benzylpiperidin-4-yl)methyl-methylamino]-4-hydroxypyrrolidin-1-yl]-cyclobutylmethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.
Comparación Con Compuestos Similares
Similar Compounds
(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine: Shares a similar piperidine structure but lacks the pyrrolidine and cyclobutylmethanone groups.
Tofacitinib Impurity 66: Contains a piperidine ring and is used as a reference compound in pharmaceutical research.
Uniqueness
[(3S,4S)-3-[(1-benzylpiperidin-4-yl)methyl-methylamino]-4-hydroxypyrrolidin-1-yl]-cyclobutylmethanone is unique due to its combination of structural features, including the presence of both piperidine and pyrrolidine rings, as well as the cyclobutylmethanone group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
[(3S,4S)-3-[(1-benzylpiperidin-4-yl)methyl-methylamino]-4-hydroxypyrrolidin-1-yl]-cyclobutylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35N3O2/c1-24(21-16-26(17-22(21)27)23(28)20-8-5-9-20)14-19-10-12-25(13-11-19)15-18-6-3-2-4-7-18/h2-4,6-7,19-22,27H,5,8-17H2,1H3/t21-,22-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFPOWMMVILQUKA-VXKWHMMOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCN(CC1)CC2=CC=CC=C2)C3CN(CC3O)C(=O)C4CCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1CCN(CC1)CC2=CC=CC=C2)[C@H]3CN(C[C@@H]3O)C(=O)C4CCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-cyclohexyl-6-{[4-(4-morpholinylcarbonyl)-1-piperidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B5175031.png)
![3,4-dimethoxy-N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]benzamide](/img/structure/B5175035.png)

![ethyl 4-[(4-biphenylyloxy)methyl]-5-methyl-2-furoate](/img/structure/B5175043.png)
![1,3-dichloro-2-[3-(2-methoxyphenoxy)propoxy]-5-methylbenzene](/img/structure/B5175073.png)
![(5E)-1-(3,5-dimethylphenyl)-5-[3-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B5175089.png)
![N-benzyl-N-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B5175099.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzenesulfonamide](/img/structure/B5175103.png)
![N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide](/img/structure/B5175107.png)

![N-[2-(3,4-dimethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B5175115.png)

![(5Z)-1-(4-bromo-2-methylphenyl)-5-[(1,2-dimethyl-1H-indol-3-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B5175123.png)
![3-[(E)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]benzoic acid](/img/structure/B5175127.png)
